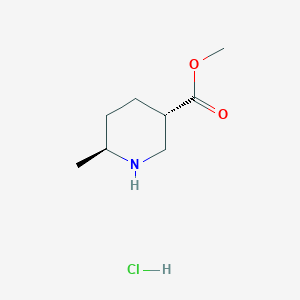

methyl (3S,6S)-6-methylpiperidine-3-carboxylate;hydrochloride

Description

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereospecific methyl and ester substituents. The compound features:

- Stereochemistry: (3S,6S) configuration, critical for its interaction with biological targets.

- Functional Groups: A methyl ester at position 3 and a methyl group at position 6.

- Physicochemical Properties: Hydrochloride salt enhances solubility, while the methyl ester contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl (3S,6S)-6-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCIOCKRYRXGEP-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-6-methylpiperidine-3-carboxylate hydrochloride typically involves the esterification of trans-6-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of Methyl trans-6-methylpiperidine-3-carboxylate hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-6-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl trans-6-methylpiperidine-3-carboxylate hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl trans-6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Stereoisomers

Key structural variations among similar compounds include:

- Substituent position (3-carboxylate vs. other positions).

- Stereochemistry (e.g., 6S vs. 6R configurations).

- Ring size (piperidine vs. pyrrolidine).

Table 1: Structural and Functional Comparison

METTL3/METTL14/WTAP Complex Activation

- Methyl piperidine-3-carboxylate hydrochloride (compound 1): Enhances RNA methylation activity by 1.2-fold .

- Methyl 6-methylpiperidine-3-carboxylate (compound 3): Structural similarity suggests comparable or enhanced activity, though specific data are unavailable. The 6-methyl group may improve binding via hydrophobic interactions .

Monoamine Transporter Modulation (Hypothetical)

Piperidine derivatives in exhibit transporter selectivity based on substituents:

- Compound 2c : High SERT selectivity (11.6× fluoxetine).

- Compound 2g : DNRI activity (dual DAT/SERT/NET inhibition).

The target compound’s 6-methyl group and stereochemistry may favor interactions with specific transporters, though empirical data are needed.

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydrochloride salts (e.g., target compound, compound 1) improve aqueous solubility compared to free bases.

- Metabolic Stability : Methyl esters (target compound) are less prone to hydrolysis than ethyl esters (e.g., compound in ), enhancing oral bioavailability.

- Stereochemical Impact : The (3S,6S) configuration may optimize target binding compared to (3S,6R) isomers .

Biological Activity

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate; hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride

- Molecular Formula : C₈H₁₅ClN₁O₂

- Molecular Weight : 175.67 g/mol

- CAS Number : 1009376-90-2

The compound features a chiral piperidine ring with methyl substitutions at the 5 and 6 positions, which significantly influences its biological activity.

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate; hydrochloride acts as a ligand for various biological targets, modulating their activity. Its mechanism primarily involves:

- Receptor Binding : The compound binds to specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Anticancer Properties

Research indicates that piperidine derivatives, including methyl (3S,6S)-6-methylpiperidine-3-carboxylate; hydrochloride, exhibit significant anticancer properties. For instance:

- BCL6 Inhibition : A study highlighted the compound's interaction with the BCL6 protein, an oncogenic driver in lymphoid malignancies. Variations in stereochemistry were found to affect binding affinity and degradation efficacy in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of methyl (3S,6S)-6-methylpiperidine-3-carboxylate; hydrochloride is influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl Groups | Enhance binding affinity to targets |

| Chiral Configuration | Specific isomers demonstrate varying potency against biological targets |

The presence of methyl groups at specific positions on the piperidine ring has been correlated with increased activity against various enzymes and receptors .

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies demonstrated that methyl (3S,6S)-6-methylpiperidine-3-carboxylate; hydrochloride exhibited cytotoxic effects against several cancer cell lines, including those derived from leukemia and lymphoma. The compound was particularly effective when used in conjunction with other chemotherapeutic agents .

- Pharmacokinetic Studies :

Q & A

What are the optimal synthetic routes for achieving high enantiomeric purity of methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride?

Basic Research Question

To synthesize the target compound with stereochemical fidelity, enantioselective methods such as asymmetric catalysis or chiral resolution are critical. For example, catalytic hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can control the stereochemistry at C3 and C6 positions. Intermediate purification via recrystallization or chiral chromatography (e.g., using amylose- or cellulose-based columns) ensures enantiomeric excess >99% . Key steps include:

- Enantioselective alkylation : Use of chiral auxiliaries or organocatalysts to install the methyl group at C6.

- Hydrochloride salt formation : Acidic workup with HCl in methanol/ethyl acetate to precipitate the hydrochloride salt.

Which analytical techniques are most reliable for confirming the stereochemistry and purity of methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride?

Basic Research Question

A combination of techniques is required:

- NMR Spectroscopy : H and C NMR to verify coupling constants (e.g., for cis/trans isomer differentiation) and chemical shifts.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to resolve enantiomers.

- X-ray Crystallography : For absolute configuration confirmation, particularly when novel stereoisomers are synthesized .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities.

How should methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride be stored to ensure long-term stability?

Basic Research Question

Conflicting evidence exists:

- Recommended storage : 2–8°C in anhydrous conditions (supported by safety protocols for analogous piperidine derivatives) .

- Decomposition risks : Hydrolysis of the ester group under humid conditions; stability studies via accelerated aging (40°C/75% RH for 6 months) can identify degradation products (e.g., free carboxylic acid).

- Best practices : Use desiccants in sealed amber vials and monitor purity via HPLC every 3–6 months .

What experimental designs are suitable for investigating the role of methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride in modulating METTL3 activity during viral latency?

Advanced Research Question

In a study on Kaposi’s sarcoma-associated herpesvirus (KSHV), this compound (labeled "A") was used as a METTL3 activator to suppress lytic replication . Key methodological considerations:

- Dose-response assays : Test concentrations from 1–100 µM to establish EC values.

- Controls : Include METTL3 inhibitors (e.g., STM2457) and inactive stereoisomers (e.g., (3R,6R)-isomer) to validate specificity.

- Endpoint assays : Quantify GFP expression (early lytic marker) via flow cytometry and validate with qPCR for viral genes (e.g., ORF50).

How can researchers develop robust enantiomeric separation methods for methyl (3S,6S)-6-methylpiperidine-3-carboxylate hydrochloride?

Advanced Research Question

Chiral separation requires optimization of:

- Column selection : Compare polysaccharide (Chiralpak AD) vs. cyclodextrin-based columns.

- Mobile phase : Test polar organic modifiers (e.g., ethanol with 0.1% diethylamine) to improve resolution.

- Validation : Use spiked samples with known impurities to calculate resolution (R > 1.5) and retention factors .

How should contradictory data on the compound’s biological activity be resolved?

Advanced Research Question

If inconsistent results arise (e.g., variable suppression of KSHV lytic replication):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.